Cas no 61948-65-0 (2-Chloro-8-methoxyquinazolin-4-amine)

2-Chloro-8-methoxyquinazolin-4-amine is a quinazoline derivative characterized by a chloro substituent at the 2-position and a methoxy group at the 8-position of the quinazoline core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its reactive chloro group enables further functionalization through nucleophilic substitution, while the methoxy moiety enhances solubility and influences electronic properties. The 4-amine group provides a handle for additional derivatization, making it valuable in medicinal chemistry for constructing heterocyclic scaffolds. The compound's structural features contribute to its utility in designing inhibitors and other bioactive agents, particularly in kinase and receptor-targeted research.
2-Chloro-8-methoxyquinazolin-4-amine structure
61948-65-0 structure
Product Name:2-Chloro-8-methoxyquinazolin-4-amine
CAS No:61948-65-0
MF:C9H8ClN3O
MW:209.632320404053
MDL:MFCD11858270
CID:1025563
PubChem ID:12320028
Update Time:2025-06-13

2-Chloro-8-methoxyquinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-8-methoxyquinazolin-4-amine
    • 2-CHLORO-4-AMINO-8-METHOXYQUINAZOLINE
    • 2-chloro-8-methoxy-4-Quinazolinamine
    • 2-Chloro-8-methoxyquizolin-4-amine
    • 2-Chlor-8-methoxy-4-chinazolinamin
    • 2-chloro-8-methoxy-quinazolin-4-ylamine
    • AK-79490
    • ANW-47383
    • BR-79490
    • CTK8B5078
    • KB-230135
    • W7402
    • F15685
    • 4-Quinazolinamine, 2-chloro-8-methoxy-
    • AKOS015919790
    • 61948-65-0
    • SCHEMBL8899462
    • DB-303219
    • DTXSID20488306
    • CS-0130596
    • A868590
    • HS-8697
    • MDL: MFCD11858270
    • Inchi: 1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(10)13-8(5)11/h2-4H,1H3,(H2,11,12,13)
    • InChI Key: ITKDSMATEOCBLJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=C2C=CC=C(C2=N1)OC)N

Computed Properties

  • Exact Mass: 209.03574
  • Monoisotopic Mass: 209.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.414±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 228 ºC (methanol )
  • Solubility: Slightly soluble (2 g/l) (25 º C),
  • PSA: 61.03

2-Chloro-8-methoxyquinazolin-4-amine Security Information

  • Storage Condition:Sealed in dry,2-8°C

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2-Chloro-8-methoxyquinazolin-4-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:61948-65-0)2-Chloro-8-methoxyquinazolin-4-amine
Order Number:A868590
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:12
Price ($):415.0
Email:sales@amadischem.com

Additional information on 2-Chloro-8-methoxyquinazolin-4-amine

Professional Introduction to 2-Chloro-8-methoxyquinazolin-4-amine (CAS No: 61948-65-0)

2-Chloro-8-methoxyquinazolin-4-amine, with the chemical identifier CAS No. 61948-65-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the quinazoline family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this compound incorporates both chloro and methoxy substituents, which are strategically positioned to modulate its pharmacological properties, making it a valuable scaffold for further chemical modifications and drug development.

The quinazoline core is a privileged structure in medicinal chemistry, often serving as a key component in the design of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory disorders. The presence of a chlorine atom at the 2-position and a methoxy group at the 8-position in 2-Chloro-8-methoxyquinazolin-4-amine introduces unique electronic and steric properties that can influence its interactions with biological targets. These substituents not only enhance the compound's lipophilicity but also contribute to its binding affinity and selectivity towards specific enzymes or receptors.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in quinazoline derivatives can impact their biological efficacy. Studies have demonstrated that the electron-withdrawing nature of the chloro group can enhance the compound's ability to interact with hydrophobic pockets of target proteins, while the methoxy group can provide additional hydrogen bonding opportunities. This dual functionality makes 2-Chloro-8-methoxyquinazolin-4-amine an attractive candidate for designing novel therapeutics.

In the context of oncology research, quinazoline derivatives have shown promise as kinase inhibitors. The scaffold structure of 2-Chloro-8-methoxyquinazolin-4-amine is particularly relevant to tyrosine kinase inhibition, which is a critical mechanism in cancer cell proliferation and survival. Preclinical studies have indicated that this compound can disrupt signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), both of which are frequently overexpressed in various cancers. The chloro and methoxy substituents are believed to play a crucial role in optimizing binding interactions with these kinases, thereby enhancing inhibitory activity.

The synthesis of 2-Chloro-8-methoxyquinazolin-4-amine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted benzamides or anilines with carbonyl compounds, followed by functional group interconversions such as chlorination and methylation. Advances in green chemistry principles have also been applied to develop more sustainable synthetic routes, minimizing waste generation and hazardous byproducts.

Pharmacokinetic studies are essential for evaluating the potential therapeutic utility of 2-Chloro-8-methoxyquinazolin-4-amine. These studies assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). The presence of both lipophilic and polar substituents affects its solubility and bioavailability, which are critical factors determining its clinical efficacy. Researchers are exploring strategies to optimize these properties through structural modifications or formulation innovations.

The growing interest in targeted therapies has spurred investigations into the mechanisms by which 2-Chloro-8-methoxyquinazolin-4-amine exerts its effects at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding mode with target proteins. These structural insights not only enhance our understanding of its pharmacology but also guide the design of next-generation analogs with improved potency and selectivity.

In conclusion, 2-Chloro-8-methoxyquinazolin-4-amine represents a compelling example of how strategic functionalization within a heterocyclic framework can yield compounds with significant therapeutic potential. Its relevance to ongoing research in oncology underscores the importance of continued exploration in this area. As computational tools become more sophisticated and synthetic methodologies evolve towards greater efficiency and sustainability, compounds like 2-Chloro-8-methoxyquinazolin-4-am ine are poised to play a pivotal role in the development of novel treatments for human diseases.

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Amadis Chemical Company Limited
(CAS:61948-65-0)2-Chloro-8-methoxyquinazolin-4-amine
A868590
Purity:99%
Quantity:1g
Price ($):415.0
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